7-ethenyl-1H-quinoxalin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-ethenyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H8N2O/c1-2-7-3-4-8-9(5-7)12-10(13)6-11-8/h2-6H,1H2,(H,12,13) |
InChI Key |
NYQWSQWONJDLFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N=CC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethenyl 1h Quinoxalin 2 One and Its Precursors
Direct Synthesis Strategies Towards the 7-Ethenyl Moiety
Direct synthesis involves the formation of the quinoxalin-2-one ring system using starting materials that already contain the ethenyl (vinyl) substituent at the desired position. This ensures the correct placement of the functional group from the outset.
The most common and direct method for synthesizing the quinoxalin-2-one scaffold is the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a two-carbon building block. sapub.org To synthesize 7-ethenyl-1H-quinoxalin-2-one, this strategy requires a 4-ethenyl-benzene-1,2-diamine precursor.
The general reaction involves the condensation of the diamine with reagents such as glyoxylic acid or its esters. sapub.org For instance, the reaction of an o-phenylenediamine with ethyl bromoacetate (B1195939) in a basic medium can directly yield the corresponding 1H-quinoxalin-2-one. academicjournals.orgacademicjournals.org The regioselectivity of the cyclization is crucial when using an unsymmetrically substituted diamine. In the case of 4-substituted-1,2-diaminobenzenes, the electronic nature of the substituent influences which amino group participates in the initial nucleophilic attack. For the synthesis of the 7-ethenyl isomer, the reaction would proceed as shown in the scheme below, where cyclization occurs to place the ethenyl group at the C-7 position of the resulting quinoxalinone.
General Cyclization Scheme:
Precursor: 4-Ethenyl-benzene-1,2-diamine
Reagent: α-keto-esters (e.g., ethyl glyoxylate, ethyl bromoacetate) or α-keto acids (e.g., glyoxylic acid). sapub.orgacademicjournals.org
Process: The reaction is a condensation followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the stable aromatic quinoxalinone ring. academicjournals.org
The synthesis of the key precursor, 4-ethenyl-benzene-1,2-diamine, is a critical step and can be achieved through various methods, including cross-coupling reactions on a protected or masked diamine derivative.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org These methods can be employed to synthesize the 4-ethenyl-benzene-1,2-diamine precursor required for the cyclization strategy described in section 2.1.1.
Suzuki-Miyaura Coupling for Precursor Synthesis: This approach involves coupling a halogenated o-phenylenediamine derivative with a vinylboron species. A common starting material is 4-bromo-1,2-diaminobenzene or its protected form. The reaction with potassium vinyltrifluoroborate or vinylboronic acid in the presence of a palladium catalyst and a suitable base yields the desired 4-ethenyl-benzene-1,2-diamine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Form Ethenyl-Substituted Precursors
| Aryl Halide Precursor | Boron Reagent | Catalyst / Ligand | Base | Solvent | Yield |
| 4-Bromo-1,2-dinitrobenzene | Vinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |
| 4-Iodo-1,2-diaminobenzene | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | Good |
Note: The dinitro precursor requires subsequent reduction of the nitro groups to amines before cyclization.
Heck Coupling for Precursor Synthesis: Alternatively, the Heck reaction can be used, coupling a halo-diamine with ethylene (B1197577) gas. wikipedia.org This method, however, can be technically more demanding due to the handling of a gaseous reagent.
Once the 4-ethenyl-benzene-1,2-diamine precursor is synthesized, it undergoes cyclization as detailed previously to yield this compound.
Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, provide another route to the ethenyl group. This strategy would require a precursor containing a carbonyl group, such as 4-formyl-benzene-1,2-diamine. The aldehyde functionality is converted to a vinyl group, followed by cyclization to form the quinoxalinone ring.
Synthetic Sequence:
Preparation of Precursor: Synthesis of 4-formyl-1,2-diaminobenzene or its protected analogue.
Olefination: Reaction of the formyl group with a phosphorus ylide (e.g., methyltriphenylphosphonium (B96628) bromide in a Wittig reaction) to form the ethenyl group.
Deprotection (if necessary): Removal of any protecting groups on the amine functionalities.
Cyclization: Condensation with a C2-synthon like glyoxylic acid to form the this compound.
Post-Functionalization of Quinoxalinone Cores
An alternative and widely used approach is to first synthesize the parent 1H-quinoxalin-2-one ring and then introduce the ethenyl group at the C-7 position. This requires methods for regioselective functionalization.
The direct C-H vinylation of a quinoxalinone core is challenging due to multiple potential reaction sites (C-3, C-5, C-6, C-7, C-8). Research has shown that the C-3 position is often the most reactive site for radical and some metal-catalyzed functionalizations. frontiersin.orgresearchgate.net However, functionalization of the benzo-core at the C-7 position is achievable and has been reported, particularly under conditions that favor reaction at the electron-rich aromatic ring over the electron-deficient pyrazinone ring. nih.gov
A more reliable strategy for regioselective C-7 vinylation involves a two-step process:
Regioselective Halogenation: Introduction of a halogen (bromine or iodine) at the C-7 position of the 1H-quinoxalin-2-one core. Site-selective halogenation at C-7 has been successfully developed. chemrxiv.org For example, using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under specific conditions can provide good yields of the 7-halo-1H-quinoxalin-2-one. chemrxiv.org
Cross-Coupling: The resulting 7-halo-1H-quinoxalin-2-one serves as a substrate for a subsequent transition metal-catalyzed cross-coupling reaction (Heck or Suzuki-Miyaura) to install the ethenyl group.
This two-step sequence is often preferred due to the high regioselectivity and reliability of both the halogenation and the subsequent cross-coupling steps.
Transition metal catalysis is the cornerstone of post-functionalization strategies for synthesizing this compound. Starting from 7-halo-1H-quinoxalin-2-one, both Heck and Suzuki-Miyaura couplings are highly effective.
Heck Coupling: The Heck reaction couples the 7-halo-1H-quinoxalin-2-one with an alkene, typically ethylene or a vinyl-containing reagent, in the presence of a palladium catalyst and a base. wikipedia.org This directly forms the C-C bond, creating the desired ethenyl substituent.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile C-C bond-forming reactions. libretexts.orgrsc.org It involves the coupling of 7-bromo- or 7-iodo-1H-quinoxalin-2-one with a vinylboronic acid or one of its esters (e.g., potassium vinyltrifluoroborate). mdpi.com This reaction is known for its mild conditions and high tolerance of various functional groups. mdpi.comnih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands often improve catalytic activity. libretexts.org
Table 2: Representative Conditions for C-7 Vinylation of Quinoxalinones via Cross-Coupling
| Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Reaction Type |
| 7-Bromo-1H-quinoxalin-2-one | Ethylene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Heck |
| 7-Iodo-1H-quinoxalin-2-one | Vinyltributylstannane | Pd(PPh₃)₄ | - | Toluene | Stille |
| 7-Bromo-1H-quinoxalin-2-one | Potassium vinyltrifluoroborate | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Suzuki-Miyaura |
| 7-Iodo-1H-quinoxalin-2-one | Vinylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | THF/H₂O | Suzuki-Miyaura |
These conditions are illustrative and based on standard protocols for the respective coupling reactions applied to similar aryl halide substrates.
Direct C-H activation at the C-7 position catalyzed by transition metals like rhodium or palladium is an emerging and atom-economical strategy. rsc.orgacs.org These reactions often rely on a directing group to guide the catalyst to the desired C-H bond. In some cases, the quinoxaline (B1680401) nitrogen atom itself can act as a directing group, facilitating functionalization at adjacent positions. scispace.com While direct C-7 vinylation via C-H activation is a promising field, it remains a significant synthetic challenge compared to the more established halogenation-coupling sequence.
Metal-Free and Green Chemistry Synthetic Routes
The development of metal-free and green synthetic routes for quinoxalinone derivatives is driven by the need for more sustainable and environmentally friendly chemical processes. tandfonline.comresearchgate.net These methods aim to minimize waste, avoid the use of toxic and expensive metal catalysts, and often employ safer solvents and reaction conditions. researchgate.netacademie-sciences.fr
One notable metal-free approach involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides. tandfonline.com In this method, tert-butyl nitrate (B79036) serves as the nitrogen source, and the reaction's success is highly dependent on the acidity of a buffer solution, typically composed of cesium carbonate and acetic acid, for the final cyclization step. tandfonline.com Another innovative metal-free strategy is the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates in the presence of potassium persulfate as an oxidant. tandfonline.com This reaction proceeds via an oxidative coupling of a C(sp²)-H bond with H₂NNHCOOR. tandfonline.com
Furthermore, a visible-light-mediated, metal-free approach for the C-3 alkylation of quinoxalin-2(1H)-ones has been demonstrated using Eosin Y as a catalyst. tandfonline.com This method is advantageous for its use of ambient conditions and tolerance of a broad range of functional groups, leading to good to excellent yields of the desired products. tandfonline.com A direct C-3 alkylation has also been achieved using peroxides as the methyl source under transition-metal-free conditions, proving effective for a variety of protected and substituted quinoxalin-2(1H)-ones. tandfonline.com
A novel and efficient metal-free C3-H vinylation reaction of quinoxalin-2(1H)-one with alkenes has been reported, utilizing ammonium (B1175870) persulfate as an oxidant to form new carbon-carbon bonds. nih.gov This cross-dehydrogenative coupling (CDC) reaction provides a direct route to 3-vinylated quinoxalin-2(1H)-ones. nih.gov
The principles of green chemistry are also evident in the use of alternative energy sources and benign reaction media. For instance, the synthesis of quinoxaline derivatives has been achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in environmentally friendly solvents like water or ethanol (B145695), sometimes with the aid of a recyclable bio-supported catalyst such as cellulose (B213188) sulfuric acid. academie-sciences.frajgreenchem.com These methods often result in high yields and allow for easy work-up and catalyst recovery. academie-sciences.fr
Reaction Condition Optimization and Process Intensification
Optimizing reaction conditions and intensifying processes are crucial for enhancing the efficiency, yield, and sustainability of chemical syntheses. clockss.org This involves the systematic study of various parameters such as temperature, solvent, catalysts, and the use of advanced technologies like microwave irradiation.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to significantly shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nycu.edu.twnih.gov This technique has been successfully applied to the synthesis of various quinoxalinone derivatives. nih.govnih.gov
A rapid, metal-free, microwave-assisted synthesis of substituted quinoxalinones has been developed through the carbene-mediated reaction between aryldiazo esters and 1,2-diamines. uit.no This method can produce quinoxalin-2-ones in yields ranging from 14% to 80% in a very short time frame. uit.no Another example is the one-pot, microwave-assisted synthesis of 3,4-dihydro-quinoxalin-2-ones from 1,2-diaminobenzenes and ethyl 2-bromo-2-alkyl/aryl acetates in a solvent-free environment, which provides good to excellent yields in just 6 minutes. clockss.org
Microwave irradiation has also been employed in the multi-step synthesis of imidazo[4,5-g]-quinoxalinones on a soluble polymer support, demonstrating the technique's applicability in more complex synthetic sequences. nycu.edu.tw The use of microwaves can dramatically reduce reaction times from hours to minutes. nycu.edu.tw
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazoquinoxalinones
| Step | Conventional Method (Reflux) | Microwave-Assisted Method |
| Esterification | 8 hours | 15 minutes |
This table illustrates the significant reduction in reaction time achieved with microwave assistance in the synthesis of imidazoquinoxalinone precursors. nycu.edu.tw
Solvent-free reactions, often facilitated by techniques like grinding or homogenization, represent a significant step towards greener chemistry by eliminating the environmental and health hazards associated with many organic solvents. nih.govrsc.org
A notable solvent-free method for quinoxalinone synthesis involves the microwave irradiation of 1,2-diaminobenzenes and ethyl 2-bromo-2-alkyl/aryl acetates in the presence of a base, yielding the desired products in a one-pot reaction without the need for a solid support or solvent. clockss.org This approach is considered a "green" synthesis of biologically important molecules. clockss.org
Mechanochemical methods, such as homogenization, have also been developed for the catalyst-free and solvent-free synthesis of quinoxalines. rsc.org By simply mixing and homogenizing 1,2-diamines and 1,2-dicarbonyl compounds, the corresponding quinoxalines can be obtained in minutes with nearly quantitative yields and a near-zero E-factor, highlighting the sustainability of this approach. rsc.org
Furthermore, the use of water as a reaction medium is a cornerstone of green chemistry. academie-sciences.fr The synthesis of quinoxaline derivatives has been successfully carried out in water using cellulose sulfuric acid as a recyclable catalyst, demonstrating a practical and environmentally friendly alternative to traditional organic solvents. academie-sciences.fr
The choice of catalyst and, where applicable, the design of ligands are critical for controlling the selectivity and maximizing the yield of quinoxalinone synthesis. yok.gov.tr A wide array of catalysts, from simple inorganic salts to complex organocatalysts and metal complexes, have been investigated.
For the synthesis of quinoxaline derivatives, catalyst screening has shown that even simple, inexpensive, and readily available catalysts like ammonium chloride in methanol (B129727) can be highly effective, providing excellent yields at room temperature under acid- and metal-free conditions. scielo.br Organocatalysts such as camphorsulfonic acid have also been shown to be efficient for the one-pot synthesis of quinoxalines in green solvents like ethanol at ambient temperature. ijrar.org
In the context of metal-catalyzed reactions, ligand design plays a crucial role in tuning the electronic environment of the metal center, which in turn can influence the catalytic properties and selectivity of the reaction. yok.gov.tr For instance, the electronic tuning of quinoxaline-based ligands can alter their catalytic behavior and affect the product distribution in polymerization reactions. yok.gov.tr
The development of heterogeneous catalysts, such as polymer-supported sulphanilic acid, offers the advantages of easy separation and recyclability, contributing to more sustainable processes. arabjchem.org Screening of various catalysts, including acids (HCl, CH₃COOH, H₂SO₄) and metal chlorides (ZnCl₂, CoCl₂, NiCl₂), has been performed to optimize the synthesis of quinoxalines, with acid catalysts generally showing higher efficiency. arabjchem.org
High-throughput screening methods using microdroplet reactions combined with mass spectrometry have been developed to rapidly determine the optimal synthesis conditions, including catalyst choice, for quinoxaline derivatives. nih.gov This approach allows for the efficient screening of various parameters to enhance reaction speed and yield. nih.gov
Table 2: Catalyst Screening for the Synthesis of 2,3-diphenylquinoxaline
| Catalyst | Solvent | Temperature | Time | Yield (%) |
| HCl | Ethanol | Reflux | 85 min | 80 |
| CH₃COOH | Ethanol | Reflux | 85 min | 80 |
| H₂SO₄ | Ethanol | Reflux | 85 min | 80 |
| ZnCl₂ | Ethanol | Reflux | 90 min | 80 |
| CoCl₂ | Ethanol | Reflux | 90 min | 80 |
| NiCl₂ | Ethanol | Reflux | 90 min | 80 |
| Polymer Supported Sulphanilic Acid | Ethanol | Reflux | 35 min | 90 |
This table summarizes the results of a catalyst screening study, highlighting the superior performance of polymer-supported sulphanilic acid in terms of reaction time and yield. arabjchem.org
Advanced Spectroscopic and Crystallographic Investigations
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The photophysical properties of quinoxalin-2(1H)-one derivatives are of significant interest due to their potential as fluorescent materials. nih.govresearchgate.net The electronic behavior is largely dictated by the quinoxalin-2(1H)-one core, which acts as an electron-withdrawing group, and can be modulated by substituents on the aromatic ring. nih.govmdpi.com
The 7-ethenyl-1H-quinoxalin-2-one structure represents a "push-pull" or donor-π-acceptor (D-π-A) system. The vinyl group at the C7 position acts as an electron-donating group (or part of the π-conjugated bridge), while the lactam function within the quinoxaline (B1680401) core serves as the electron-accepting moiety. nih.govnovapublishers.com This architecture gives rise to intramolecular charge transfer (ICT) upon photoexcitation, which is a defining characteristic of its chromophoric nature. mdpi.compku.edu.cn
The electronic absorption spectra of such chromophores are typically characterized by intense absorption bands in the UV-visible region, corresponding mainly to π-π* electronic transitions. researchgate.net The presence of an electron-donating group connected to the quinoxaline core via a vinyl bridge typically results in a bathochromic (red) shift of the lowest-energy absorption maximum compared to the unsubstituted quinoxalin-2-one. novapublishers.com These compounds are known to be fluorescent, often emitting in the blue-green region of the spectrum. researchgate.netrsc.org
Detailed photophysical data for aminostyryl-quinoxaline derivatives, which are structurally analogous to the 7-ethenyl derivative, provide insight into the expected electronic properties. An intense ICT band is a characteristic feature, with absorption maxima depending on the strength of the donor group and the solvent environment. mdpi.com
Table 1: Representative Photophysical Data for a Structurally Related Push-Pull Quinoxaline Chromophore
| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) |
|---|---|---|
| Dioxane | 536 | 625 |
| Chloroform | 563 | 682 |
| Dichloromethane | 565 | 701 |
Data is illustrative and based on analogous D-π-A quinoxaline systems. mdpi.com
The transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is classified as a π-π* ICT. researchgate.netmdpi.com The HOMO is generally localized on the electron-donating part and the π-bridge, while the LUMO is centered on the electron-accepting quinoxalinone core. mdpi.com
The photophysical behavior of this compound is highly sensitive to its environment, a common trait for ICT molecules. A prominent environmental effect is solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. researchgate.net Typically, a bathochromic shift (red shift) in the emission spectrum is observed as the solvent polarity increases. mdpi.com This phenomenon occurs because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state.
Fluorescence quenching studies are instrumental in understanding the deactivation pathways of the excited state. Quenching can occur through various mechanisms, including intersystem crossing, internal conversion, or interaction with other chemical species. In the context of quinoxalin-2(1H)-ones, quenching experiments have been used to elucidate reaction mechanisms, such as those involving radical intermediates. mdpi.comresearchgate.net For instance, the addition of a radical scavenger like TEMPO can lead to the complete quenching of a reaction, confirming the involvement of a radical pathway. nih.govmdpi.com The interaction with acids can also significantly alter the photophysical properties by protonating the nitrogen atoms in the quinoxaline skeleton, which strengthens the intramolecular charge transfer and can lead to a collapse of fluorescence. pku.edu.cn
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state, offering precise data on bond lengths, angles, and the spatial arrangement of molecules. While the specific crystal structure for this compound is not publicly available, analysis of closely related quinoxalin-2-one derivatives provides a clear picture of the expected molecular architecture. iucr.orgnih.gov
Crystal structures of substituted quinoxalin-2-ones, such as 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, reveal key structural parameters. iucr.orgnih.gov The quinoxaline ring system is generally not perfectly planar, with a slight fold along the N...N axis. iucr.orgresearchgate.net The C=O bond length of the lactam group is consistent with a typical double bond. Bond lengths within the benzene (B151609) portion of the fused ring system show aromatic character.
The geometry around the nitrogen atom (N1) is typically sp² hybridized, as indicated by the sum of bond angles around it being close to 360°. iucr.org Substituents, such as the ethenyl group at C7, would lie nearly coplanar with the quinoxaline unit to maximize π-conjugation, which is crucial for the ICT properties. researchgate.net Torsion angles describe the rotation around single bonds; for instance, the torsion angle involving an N-alkyl substituent indicates its orientation relative to the quinoxaline plane. iucr.orgnih.gov
Table 2: Selected Crystallographic Bond Lengths and Angles for a Representative Quinoxalin-2-one Derivative (1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one)
| Parameter | Bond/Angle | Value (Å or °) | Reference |
|---|---|---|---|
| Bond Length | C2=O1 | 1.226 (2) | iucr.org |
| N1-C2 | 1.385 (2) | iucr.org | |
| N1-C8a | 1.401 (2) | iucr.org | |
| C3-N4 | 1.298 (2) | iucr.org | |
| C4a-C8a | 1.411 (2) | iucr.org | |
| Bond Angle | C8a-N1-C2 | 120.7 (1) | iucr.org |
| O1-C2-N1 | 120.9 (1) | iucr.org | |
| N1-C2-C3 | 117.2 (1) | iucr.org | |
| Torsion Angle | C6-N1-C9-C10 (ethyl group) | -78.78 (10) | nih.gov |
Data from a related structure to illustrate typical values.
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions. researchgate.net In N-H unsubstituted quinoxalin-2-ones, intermolecular hydrogen bonds of the N-H···O type are a dominant feature, often leading to the formation of centrosymmetric dimers or extended chains. researchgate.net
In the solid state, planar aromatic systems like quinoxaline tend to arrange via slipped π-stacking interactions to minimize electrostatic repulsion. researchgate.netiucr.org These interactions, along with weaker C-H···O hydrogen bonds, help to consolidate the three-dimensional crystal architecture. researchgate.netresearcher.lifenih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule from first principles.
Molecular Dynamics Simulations
Molecular dynamics simulations provide a view of the time-dependent behavior of a molecular system.
Reactivity Prediction and Mechanistic Rationalization
Computational chemistry offers powerful tools to predict the reactivity of molecules and to rationalize the mechanisms of chemical reactions. This is often achieved through the calculation of various molecular properties and the mapping of reaction energy profiles.
Transition State Calculations for Key Synthetic Transformations
Transition state theory is a cornerstone of understanding reaction kinetics. By calculating the energy of transition states, chemists can predict the feasibility and rate of a chemical reaction. For the synthesis of 7-ethenyl-1H-quinoxalin-2-one, key transformations would likely involve the formation of the quinoxalinone core, for example, through the condensation of a substituted o-phenylenediamine (B120857) with an appropriate α-keto acid or its derivative.
A thorough search of scientific databases did not reveal any studies that have performed and published transition state calculations specifically for the synthesis of this compound. Such calculations would provide valuable insights into the reaction mechanism, helping to optimize reaction conditions by identifying the rate-determining step and understanding the influence of the ethenyl substituent on the activation energy.
Computational Insights into Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products. Computational chemistry is instrumental in predicting which regio- or stereoisomer will be preferentially formed. For a substituted quinoxalinone like this compound, regioselectivity is a key consideration during its synthesis, particularly in the initial cyclization step.
There are no specific computational studies available that focus on the regioselectivity or stereoselectivity of reactions involving this compound. General studies on substituted quinoxalinones suggest that the electronic nature and steric bulk of substituents on the benzene (B151609) ring can direct the outcome of reactions. However, without specific calculations for the 7-ethenyl derivative, any discussion on its regiochemical or stereochemical preferences would be purely speculative.
Chemical Transformations and Derivatization Chemistry of 7 Ethenyl 1h Quinoxalin 2 One
Reactions at the Ethenyl Moiety
The vinyl group at the C-7 position is a versatile handle for chemical modification. As a substituted alkene, it is susceptible to various addition, cycloaddition, and cross-coupling reactions. However, a detailed review of the scientific literature indicates that while the functionalization of the quinoxalinone core is extensively studied, specific examples of reactions involving the 7-ethenyl group of this particular molecule are not widely reported. The following subsections describe the principal reaction types applicable to this moiety based on established organic chemistry principles.
The presence of a vinyl group suggests the potential for 7-ethenyl-1H-quinoxalin-2-one to act as a monomer in polymerization reactions. Vinyl monomers are widely used to create a variety of polymers through mechanisms such as free-radical, cationic, or anionic polymerization. The resulting polymers would feature the quinoxalinone unit as a pendant group, potentially imparting unique thermal, electronic, or photophysical properties to the polymer chain. Despite this potential, specific studies detailing the polymerization or oligomerization of this compound are not extensively documented in the current scientific literature.
The electron-rich double bond of the ethenyl group is expected to undergo addition reactions.
Hydroboration-Oxidation : This two-step reaction sequence is a fundamental method for the anti-Markovnikov hydration of alkenes masterorganicchemistry.commasterorganicchemistry.com. Treatment of the ethenyl group with a borane (B79455) reagent (e.g., BH₃•THF), followed by oxidation with hydrogen peroxide and base, would be expected to yield 7-(2-hydroxyethyl)-1H-quinoxalin-2-one chemistrysteps.comyoutube.com. This reaction is known for its syn-addition stereochemistry masterorganicchemistry.com.
Epoxidation : The conversion of the alkene to an epoxide can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed oxidations with reagents such as hydrogen peroxide organic-chemistry.org. This would produce 7-(oxiran-2-yl)-1H-quinoxalin-2-one, a versatile intermediate for further nucleophilic ring-opening reactions.
Dihydroxylation : The synthesis of a vicinal diol, 7-(1,2-dihydroxyethyl)-1H-quinoxalin-2-one, can be accomplished via syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. Anti-dihydroxylation can be achieved through the hydrolysis of an intermediate epoxide.
While these transformations are standard for vinyl-substituted aromatic compounds, specific research applying these methods to this compound is limited.
Cycloaddition reactions offer a powerful route to construct new ring systems.
Diels-Alder Reaction : In a [4+2] cycloaddition, the ethenyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. The reactivity of the dienophile is typically enhanced by electron-withdrawing groups, and while the quinoxalinone ring is generally electron-withdrawing, specific studies on its role in activating the 7-ethenyl group for Diels-Alder reactions are scarce fiveable.meyoutube.comyoutube.com.
1,3-Dipolar Cycloadditions : This class of reactions involves the reaction of a 1,3-dipole (e.g., azides, nitrile oxides, or nitrones) with a dipolarophile (the ethenyl group) to form a five-membered heterocyclic ring wikipedia.orgbeilstein-journals.org. This strategy could be used to synthesize novel quinoxalinone derivatives fused or substituted with heterocycles like triazoles, isoxazoles, or isoxazolidines nih.govfrontiersin.orgnih.govresearchgate.net. However, literature specifically documenting these reactions on this compound is not readily available.
The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.
Heck Reaction : The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene wikipedia.orgmdpi.com. In this context, this compound could couple with aryl or vinyl halides to yield substituted stilbene (B7821643) or diene analogs, respectively organic-chemistry.orgnih.govlibretexts.org. While this reaction is broadly applicable, its specific use on the 7-vinyl group of this quinoxalinone has been explored less than the functionalization of the core itself. Studies on similar N-heterocycles, such as N-vinyl-7-azaindole, have shown that the regioselectivity of Heck arylation can be controlled, demonstrating the feasibility of such couplings on vinyl-substituted heterocycles rsc.orgresearchgate.net.
Modifications of the Quinoxalinone Core Structure
The quinoxalinone ring system is rich in reactive sites, with the nitrogen atoms and the C-3 position being primary targets for functionalization mdpi.comnih.govnih.gov.
The quinoxalinone core contains two nitrogen atoms, N-1 and N-4. The N-1 position, being part of an amide-like lactam structure, is readily deprotonated and functionalized. N-alkylation and N-arylation are common strategies to modify the solubility, steric properties, and biological activity of the molecule. Research on various quinoxalin-2(1H)-ones has shown that the N-1 position can be substituted with a range of groups under standard conditions researchgate.netnih.govnih.govorganic-chemistry.orgrsc.orgrsc.org. For instance, reactions with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are commonly employed. Studies have demonstrated the compatibility of this reaction with various functional groups on the quinoxalinone scaffold and have utilized N-alkylated quinoxalinones as substrates for further modifications acs.org.
Below is a table summarizing common N-functionalization reactions applicable to the quinoxalin-2-one scaffold.
| Reagent/Catalyst | Conditions | Product Type | Representative Substituents |
| Alkyl Halide (R-X) / Base (e.g., K₂CO₃, NaH) | DMF or CH₃CN, RT to 80°C | N-Alkylquinoxalinone | Methyl, Ethyl, Benzyl, Allyl, Propargyl acs.org |
| Aryl Halide (Ar-X) / Pd or Cu Catalyst | Base, High Temperature | N-Arylquinoxalinone | Phenyl, Substituted Phenyls |
| Michael Acceptors (e.g., Acrylates) / Base | Aprotic Solvent, RT | N-Propionate Ester | Ethyl acrylate |
Functionalization at Other Ring Positions (e.g., C-3 functionalization)
The quinoxalin-2(1H)-one scaffold is a versatile platform for chemical modification, with the C-3 position being particularly amenable to a wide array of functionalization reactions. While the ethenyl group at the C-7 position of this compound could theoretically undergo reactions typical of alkenes (e.g., addition, oxidation, polymerization), the preponderance of published research focuses on the derivatization of the pyrazinone ring, specifically at the C-3 carbon. This is due to the electronic nature of the quinoxalin-2(1H)-one system, which makes the C-3 position susceptible to both radical and polar reactions. The direct C-H functionalization at this position is a cost-effective and atom-economical strategy for synthesizing a diverse library of derivatives. researchgate.net
A multitude of methods have been developed for the introduction of various substituents at the C-3 position, including alkyl, aryl, acyl, and heteroatomic groups. These transformations can be broadly categorized based on the type of bond being formed.
C-C Bond Formation:
The formation of new carbon-carbon bonds at the C-3 position is a cornerstone of derivatization. Alkylation, arylation, and acylation reactions are among the most extensively studied.
Alkylation and Fluoroalkylation: A variety of protocols for the introduction of alkyl and fluoroalkyl moieties have been reported. These often proceed through radical-mediated pathways, utilizing reagents such as ethers, alkyl carboxylic acids, or fluoroalkyl sources in the presence of an initiator or under photocatalytic conditions. mdpi.com For instance, peroxide-mediated alkylation with ethers and visible-light-induced trifluoroalkylation with CF3SO2Na have been successfully employed. researchgate.netmdpi.com
Arylation: The introduction of aryl groups can be achieved through methods like the use of diaryliodonium salts, which serve as aryl radical sources. bohrium.com These reactions often exhibit broad substrate scope and good functional group tolerance.
Vinylation: Direct C-H vinylation at the C-3 position can be accomplished under metal-free conditions using alkenes in the presence of an oxidant like ammonium (B1175870) persulfate. sapub.org This provides a direct route to 3-vinylated quinoxalin-2(1H)-ones.
Table 1: Examples of C-3 Functionalization Reactions of the Quinoxalin-2(1H)-one Core
| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |
| Alkylation | Ethers, t-butyl hydroperoxide (TBHP), 100°C | Alkyl | mdpi.com |
| Trifluoroalkylation | CF3SO2Na, K2S2O8, visible light | Trifluoroalkyl | researchgate.net |
| Arylation | Diaryliodonium salts | Aryl | bohrium.com |
| Vinylation | Alkenes, (NH4)2S2O8 | Vinyl | sapub.org |
| Amination | Aliphatic amines, air, visible light | Amino | researchgate.net |
| Thioetherification | Thiols, electrochemical, metal-free | Alkylthiol | researchgate.net |
C-Heteroatom Bond Formation:
The introduction of nitrogen, oxygen, and sulfur functionalities at the C-3 position has also been extensively explored, leading to derivatives with diverse electronic and biological properties.
Amination: Direct C-H amination can be achieved through visible-light-induced cross-dehydrogenative coupling with aliphatic amines, using air as a green oxidant. researchgate.netnih.gov This method avoids the need for external photocatalysts and strong oxidants.
Alkoxylation and Thioetherification: The formation of C-O and C-S bonds has been accomplished through various methods. For example, metal-free cross-dehydrogenative coupling with alcohols and electrochemical thioetherification with thiols have been reported. researchgate.netnih.gov
Ring Expansion/Contraction Reactions
Ring expansion and contraction reactions represent powerful strategies for the skeletal diversification of heterocyclic compounds. While specific examples of such transformations for this compound are not extensively documented in the current literature, the underlying principles of these rearrangements can be applied to predict potential reaction pathways.
One plausible strategy for ring expansion of the quinoxalinone system could involve an acid-promoted reaction of a precursor, such as a 3-hydroxyindolin-2-one (B1221191) derivative. Such a reaction could proceed through a carbocation intermediate, followed by nitrogen extrusion and ring expansion to form the six-membered pyrazinone ring of the quinoxalinone. researchgate.net This type of transformation highlights a synthetic route to the quinoxalinone core itself, which can be considered a ring expansion from a five-membered ring precursor.
Conversely, ring contraction of a larger heterocyclic system could potentially lead to a quinoxaline (B1680401) derivative. For instance, a deaminative ring contraction of a biaryl-linked dihydroazepine has been shown to produce polycyclic heteroaromatics, demonstrating the feasibility of shrinking a seven-membered ring to a six-membered one. sapub.org While not directly applied to the quinoxalinone system, this methodology suggests that with appropriate functionalization, a larger ring fused to the benzene (B151609) moiety could potentially contract to form the pyrazinone ring.
It is important to note that the presence of the 7-ethenyl substituent could influence the feasibility and outcome of such rearrangement reactions. The electronic properties of the vinyl group might affect the stability of any charged intermediates, and the double bond itself could participate in the reaction, potentially leading to more complex molecular architectures. Further research is needed to explore these possibilities for this compound.
Mechanistic Investigations of Novel Reactions
The development of novel reactions for the functionalization of quinoxalin-2(1H)-ones has been accompanied by detailed mechanistic investigations to understand the underlying reaction pathways. A significant portion of the recent research has focused on radical-mediated processes, often initiated by photoredox catalysis or chemical oxidants.
Radical-Mediated C-H Functionalization:
Many of the C-3 functionalization reactions of quinoxalin-2(1H)-ones are proposed to proceed through a radical mechanism. researchgate.netbohrium.com This is often supported by control experiments, such as the quenching of the reaction in the presence of radical scavengers like TEMPO.
For instance, in the trifluoroalkylation using CF3SO2Na and K2S2O8, the reaction is believed to be initiated by the formation of a trifluoromethyl radical (•CF3). researchgate.net This radical then adds to an alkene, generating an alkyl radical which subsequently attacks the C-3 position of the quinoxalin-2(1H)-one. The resulting radical intermediate is then oxidized to the final product.
Similarly, arylation with diaryliodonium salts is thought to involve the generation of an aryl radical, which then adds to the C-3 position. bohrium.com
Photocatalytic Reactions:
Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of quinoxalin-2(1H)-ones under mild conditions. researchgate.netrsc.org In many of these reactions, the quinoxalin-2(1H)-one itself can act as a photosensitizer, absorbing light and initiating the radical cascade. researchgate.net
In the photoinduced dehydrogenative amination with aliphatic amines, for example, it is proposed that the excited state of the quinoxalin-2(1H)-one promotes the formation of radical species from the amine. researchgate.net These radicals then engage in the C-H functionalization at the C-3 position. The involvement of singlet oxygen has also been suggested in some photo-oxidative processes. researchgate.net
Multi-Component Reactions:
The mechanisms of multi-component reactions involving quinoxalin-2(1H)-ones often involve a cascade of radical additions and other transformations. For example, a three-component reaction of quinoxalin-2(1H)-ones, unactivated alkenes, and TMSN3 promoted by a hypervalent iodine(III) reagent is proposed to proceed via a single electron transfer (SET) mechanism to generate an azide (B81097) radical, which initiates the cascade. rsc.org
Table 2: Summary of Mechanistic Proposals for C-3 Functionalization of Quinoxalin-2(1H)-ones
| Reaction Type | Proposed Key Intermediates | Mechanistic Evidence | Reference |
| Trifluoroalkylation | Trifluoromethyl radical (•CF3), alkyl radical | Radical trapping experiments (e.g., with TEMPO) | researchgate.net |
| Arylation | Aryl radical | Radical trapping experiments | bohrium.com |
| Photoinduced Amination | Amine radical cation, singlet oxygen | Radical trapping, singlet oxygen trapping experiments | researchgate.net |
| Three-component Azidoalkylation | Azide radical (•N3) | Control experiments, SET mechanism proposed | rsc.org |
These mechanistic studies are crucial for the rational design of new synthetic methods and for optimizing the efficiency and selectivity of existing transformations. The diverse reactivity of the quinoxalin-2(1H)-one core, particularly at the C-3 position, continues to be an active area of research, with ongoing efforts to uncover novel reaction pathways and expand the synthetic utility of this important heterocyclic scaffold.
Advanced Applications in Materials Science and Functional Materials
Role as Monomers in Polymer and Copolymer Synthesis
The presence of the ethenyl (vinyl) group at the 7-position of the 1H-quinoxalin-2-one ring system imparts the ability to act as a monomer in various polymerization reactions. This functionality is crucial for the development of novel polymeric materials with tunable properties.
Development of Polymeric Quinoxalinone Derivatives with Tunable Properties
The polymerization of 7-ethenyl-1H-quinoxalin-2-one can lead to the formation of homopolymers, poly(this compound), or copolymers through its reaction with other vinyl monomers. The incorporation of the quinoxalin-2-one moiety into a polymer backbone is expected to bestow the resulting material with a combination of desirable properties. Quinoxaline-based polymers are known for their thermal stability and specific electronic characteristics.
The properties of these polymers can be finely tuned by several means:
Copolymerization: By copolymerizing this compound with other monomers, the physical and chemical properties of the resulting copolymer can be systematically varied. For instance, copolymerization with flexible monomers could enhance the processability of the material, while copolymerization with other electronically active monomers could modulate its optoelectronic properties. The reactivity ratios of the comonomers would determine the final arrangement of the repeating units in the polymer chain, which could be random, alternating, or in blocks.
Post-polymerization Modification: The quinoxalin-2-one ring system offers sites for further chemical modification after polymerization, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.
While specific data on the homopolymer of this compound is not extensively documented, the principles of polymer chemistry suggest that it would yield a material with a high refractive index and significant thermal stability, characteristic of polymers containing aromatic and heterocyclic rings.
Applications in Specialty Plastics and Composites
The unique properties of polymers derived from this compound make them promising candidates for specialty plastics and composites. Polyquinoxalines, in general, are known for their excellent thermal and oxidative stability, making them suitable for high-performance applications.
Specialty Plastics: Homopolymers and copolymers of this compound could be utilized in applications requiring high thermal resistance and specific optical properties. Their inherent rigidity, stemming from the fused ring structure, would contribute to a high glass transition temperature (Tg).
Composites: These polymers can be used as matrices for composite materials. The incorporation of reinforcing fillers such as glass or carbon fibers would result in composites with high strength-to-weight ratios and excellent thermal stability. The good adhesion properties often associated with nitrogen-containing heterocyclic polymers could enhance the interfacial bonding between the polymer matrix and the reinforcement, leading to improved mechanical performance.
Components in Organic Electronics and Optoelectronics
Quinoxaline (B1680401) derivatives are well-established as electron-deficient materials, a property that is highly sought after in the field of organic electronics. The this compound scaffold is therefore a promising component for various optoelectronic devices. Quinoxaline-based materials have been explored as fluorescent sensors and as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their strong accepting nature. nankai.edu.cn
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the architecture of OLEDs and OPVs, materials with specific energy levels (HOMO and LUMO) are required to ensure efficient charge injection, transport, and recombination (in OLEDs) or separation (in OPVs). Quinoxaline derivatives are frequently employed as electron-accepting units. nih.gov
OLEDs: Quinoxaline-derived compounds are often used as emitters in the fabrication of efficient OLEDs, particularly for yellow, orange, and red light, due to their characteristically narrow band gaps and high thermal and electrochemical stability. researchgate.net In an OLED, this compound, or polymers derived from it, could potentially function in several roles:
Emissive Layer: As a dopant or the primary component in the emissive layer, where the quinoxalinone core could provide the necessary electronic transitions for light emission. The ethenyl group could be used to polymerize the material, forming a stable emissive layer.
Electron Transport Layer (ETL): The electron-deficient nature of the quinoxalinone ring system facilitates the transport of electrons from the cathode to the emissive layer. nih.gov
Host Material: In phosphorescent OLEDs (PHOLEDs), a host material is doped with a phosphorescent guest. Polymers of this compound could serve as a host, facilitating charge transport to the guest molecules.
OPVs: In organic solar cells, a donor-acceptor heterojunction is crucial for efficient charge separation. Quinoxaline derivatives, with their electron-accepting properties, are suitable for use as acceptor materials. nankai.edu.cn Polymers or small molecules based on this compound could be blended with an electron-donating material to form the active layer of an OPV. The vinyl group allows for polymerization, which can improve the morphological stability of the active layer, a key factor for long-term device performance.
Charge Transport Materials
The ability of a material to efficiently transport charge carriers (electrons and holes) is fundamental to the performance of many organic electronic devices. The electronic properties of quinoxaline derivatives make them suitable for use as charge transport materials. nih.gov
The utility of a quinoxaline derivative as either a hole transport material (HTM) or an electron transport material (ETM) is largely dependent on its functionalization. nih.gov While the quinoxalin-2-one core is inherently electron-deficient, suggesting a preference for electron transport, modifications to the molecular structure can tune the energy levels to facilitate hole transport as well. For instance, creating donor-acceptor-donor (D-A-D) molecular configurations with a quinoxaline core has been shown to produce efficient hole-transporting materials for perovskite solar cells. rsc.org The this compound, with its potential for polymerization, can lead to the formation of stable thin films with good charge mobility, a prerequisite for efficient charge transport layers in devices like OLEDs, OPVs, and organic field-effect transistors (OFETs).
Fluorescent Probes and Sensors (Non-Biological Target Focus)
The inherent fluorescence of the quinoxalin-2-one scaffold makes it a valuable platform for the development of fluorescent probes and sensors. unamur.be These sensors can be designed to detect a variety of analytes through mechanisms that modulate the fluorescence output, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). nih.gov
For non-biological applications, probes based on this compound could be designed for the detection of environmentally and industrially relevant species. The ethenyl group offers a convenient handle for immobilization onto solid supports, such as glass slides or polymer beads, which is advantageous for the fabrication of reusable sensor devices.
Detection of Metal Ions: The nitrogen and oxygen atoms within the quinoxalin-2-one structure can act as binding sites for metal ions. The coordination of a metal ion can significantly perturb the electronic structure of the fluorophore, leading to a change in its fluorescence intensity or wavelength. For example, quinoxaline-based sensors have been developed for the selective detection of Hg(II) ions, which are known to quench fluorescence through spin-orbit coupling. nih.gov
Sensing of Small Molecules: By incorporating specific recognition moieties, sensors based on this compound could be tailored to detect various small organic molecules. The change in the chemical environment upon binding of the target analyte would trigger a fluorescent response. For instance, a paper-based sensor utilizing a protonated quinoxalin-2-one derivative has been developed for the visual and non-destructive monitoring of food freshness by detecting amine vapors. researchgate.net
The versatility of the this compound structure allows for the creation of a diverse range of fluorescent probes with high sensitivity and selectivity for non-biological targets.
Design Principles for Environmentally Sensitive Fluorophores
The development of environmentally sensitive fluorophores, or solvatochromic dyes, hinges on the principle of creating molecules whose fluorescence properties are intrinsically linked to the polarity of their surrounding environment. The design of such fluorophores based on the this compound scaffold would be guided by the strategic manipulation of its electronic properties to induce a significant change in the dipole moment upon photoexcitation.
The quinoxalin-2-one core acts as an electron-accepting moiety. The introduction of the ethenyl (vinyl) group at the 7-position can be further functionalized with electron-donating or electron-withdrawing groups to create a "push-pull" system. This configuration, where electron density is pushed by a donor and pulled by an acceptor across the conjugated system, is a cornerstone of solvatochromic dye design. Upon excitation with light, an intramolecular charge transfer (ICT) occurs, leading to a more polar excited state. In polar solvents, this excited state is stabilized, resulting in a red-shift (bathochromic shift) of the emission spectrum. Conversely, in non-polar solvents, the emission will be at shorter wavelengths (blue-shifted).
Key design principles for tailoring the environmental sensitivity of this compound derivatives include:
Modulation of the Donor-Acceptor Strength: The degree of solvatochromism can be tuned by altering the electron-donating or -withdrawing nature of substituents on the ethenyl group or the quinoxalinone core. Stronger donors and acceptors will generally lead to a larger change in dipole moment upon excitation and thus greater sensitivity to solvent polarity.
Extension of the π-Conjugated System: Extending the conjugated system, for instance, by incorporating aromatic rings into the ethenyl substituent, can lead to red-shifted absorption and emission spectra and can also influence the ICT characteristics.
Introduction of Specific Recognition Moieties: For targeted environmental sensing, specific functional groups that can interact with the local environment through hydrogen bonding, electrostatic interactions, or other non-covalent forces can be incorporated.
While extensive research on the photophysical properties of various quinoxalin-2(1H)-ones has been conducted, specific data on the solvatochromism of this compound is not extensively documented in the reviewed literature. However, studies on related 7-aminoquinoxalin-2(1H)-one derivatives have demonstrated significant solvatochromic shifts, underscoring the potential of the quinoxalin-2-one scaffold in designing environmentally sensitive fluorophores. researchgate.net
Chemo-sensing and Ion-sensing Applications
The quinoxalinone framework is a versatile platform for the development of chemosensors and ion probes. unamur.be The design of such sensors based on this compound would leverage the vinyl group as a reactive site for the introduction of specific recognition units or as a site for modulation of the electronic properties of the quinoxalinone fluorophore upon analyte binding.
The sensing mechanism can be based on several principles, including:
Photoinduced Electron Transfer (PET): A receptor unit attached to the fluorophore can quench its fluorescence in the absence of the target analyte. Upon binding, the PET process is inhibited, leading to a "turn-on" fluorescence response.
Intramolecular Charge Transfer (ICT): Binding of an analyte to a receptor can alter the electron-donating or -withdrawing properties of the system, leading to a change in the ICT character and a corresponding shift in the fluorescence emission wavelength or intensity.
Analyte-Induced Chemical Reaction: The vinyl group of this compound is susceptible to addition reactions. A sensor could be designed where the target analyte reacts with the vinyl group, leading to a significant change in the photophysical properties of the quinoxalinone core. For instance, the detection of reactive sulfur species could potentially proceed through a Michael addition to the vinyl group. A study on a 7-azidocoumarin derivative, a structural analogue, demonstrated its use as a fluorogenic probe for hydrogen sulfide, where the azide (B81097) is reduced to an amine, causing a change in fluorescence. rsc.org A similar strategy could be envisioned for vinyl-substituted quinoxalinones.
While specific applications of this compound as a chemosensor are not widely reported, the broader class of quinoxaline derivatives has been successfully employed for the detection of various ions and molecules.
| Sensor Type | Target Analyte | Sensing Mechanism | Potential Role of this compound |
| Cation Sensor | Metal ions (e.g., Ca²⁺) | Conformational change upon binding affecting ICT | The vinyl group can be a linker to a metal-chelating moiety. |
| Anion Sensor | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding or chemical reaction altering electronic properties | Functionalization of the vinyl group with anion recognition units. |
| Small Molecule Sensor | Thiols, H₂S | Michael addition to the vinyl group | The vinyl group acts as the reactive site for detection. |
Ligand Design in Coordination Chemistry (excluding biological coordination)
The nitrogen atoms of the quinoxaline ring and the carbonyl oxygen of the lactam group in this compound present potential coordination sites for metal ions, making it a candidate for ligand design in coordination chemistry. The presence of the vinyl group offers a further point of functionality, allowing for post-coordination modification or the formation of polymeric structures.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the nature of the metal and the organic linker. This compound could serve as a functional ligand in the synthesis of MOFs and coordination polymers.
The vinyl group is a particularly attractive feature for MOF design as it can undergo post-synthetic modification. For example, the vinyl groups within the pores of a MOF could be used to graft other molecules, altering the chemical environment of the pores and introducing new functionalities such as catalytic activity or selective binding sites. Furthermore, the vinyl groups could potentially be polymerized to create cross-linked or composite materials with enhanced stability. The incorporation of photoactive vinylpyridine moieties into uranyl coordination polymers has been shown to allow for light-induced regulation of the material's fluorescence, a concept that could be extended to quinoxalinone-based ligands. nih.gov
While there are no specific reports on the use of this compound in MOF synthesis, the principles of MOF design suggest its potential as a versatile building block.
Catalytic Applications of Metal Complexes (non-biological catalysis)
Metal complexes incorporating quinoxalinone-based ligands have shown promise in non-biological catalysis. The electronic properties of the quinoxalinone core can influence the catalytic activity of the metal center, while the substituents on the quinoxalinone ring can be used to tune the steric environment around the metal.
The this compound ligand could be used to synthesize metal complexes for various catalytic applications. The vinyl group could serve as an anchor to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse, a key principle in green chemistry. Alternatively, the vinyl group could participate in the catalytic cycle itself or be used to tune the electronic properties of the ligand.
For example, arene-ruthenium(II) complexes containing 11H-indeno[1,2-b]quinoxalin-11-one derivatives have been successfully employed as catalysts for the transfer hydrogenation of aryl ketones. nih.gov This demonstrates the potential of quinoxalinone-type ligands in catalytic applications. Metal complexes of this compound could potentially be explored for similar hydrogenation reactions, as well as for oxidation, cross-coupling, and polymerization catalysis.
| Potential Catalytic Application | Role of Metal Complex | Potential Advantage of this compound Ligand | | --- | --- | --- | --- | | Hydrogenation/Transfer Hydrogenation | Activation of H₂ or a hydrogen donor | Tunable electronic and steric properties; potential for immobilization. | | Oxidation Reactions | Activation of an oxidant (e.g., O₂, H₂O₂) | Redox-active ligand; robust under oxidative conditions. | | Cross-Coupling Reactions | Facilitating C-C or C-heteroatom bond formation | Ligand can stabilize the active metal species. | | Polymerization | Initiation and control of polymer chain growth | The vinyl group could be involved in the polymerization process. |
Surface Functionalization and Interface Chemistry
The vinyl group of this compound makes it a prime candidate for surface functionalization and for studying interface chemistry. The ability to covalently attach this molecule to a surface opens up possibilities for creating functional materials with tailored surface properties.
Methods for surface functionalization using vinyl-containing molecules include:
Hydrosilylation: Reaction of the vinyl group with a hydrogen-terminated silicon surface (e.g., Si-H) to form a stable Si-C bond. This is a common method for modifying silicon wafers and silica (B1680970) nanoparticles.
"Click" Chemistry: The vinyl group can be converted to other functional groups that can participate in high-yield "click" reactions, such as the thiol-ene reaction, for attachment to surfaces functionalized with complementary groups.
Electrografting: The vinyl group can be electrochemically polymerized onto a conductive surface to form a thin polymer film.
By immobilizing this compound on a surface, it is possible to create:
Sensing Surfaces: Surfaces that change their optical or electronic properties in response to the binding of specific analytes. The quinoxalinone's fluorescence could be used for surface-based sensing assays.
Modified Electrodes: Electrodes with altered electrochemical properties for applications in electrocatalysis or electrochemical sensing.
Functional Coatings: Coatings that impart specific properties to a material, such as hydrophobicity, biocompatibility, or photo-responsiveness.
While the direct application of this compound in surface functionalization is not yet established in the literature, the chemical reactivity of its vinyl group provides a clear pathway for its use in this field.
Future Research Directions and Unaddressed Challenges
Development of Asymmetric Synthesis for Chiral Derivatives
A significant frontier in medicinal chemistry is the development of single-enantiomer drugs, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov While racemic synthesis methods are common, the creation of chiral centers in a controlled manner is a paramount challenge. For 7-ethenyl-1H-quinoxalin-2-one, future research should focus on developing asymmetric synthetic routes to introduce chirality, particularly at the C3 position or on the ethenyl group itself.
Asymmetric synthesis can be approached through several established strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from a chiral pool. nih.gov The challenge lies in adapting these methods to the quinoxalinone scaffold while maintaining the integrity of the ethenyl group. Future investigations could explore transition-metal-catalyzed asymmetric hydrogenation of precursor imines or enamines, a method proven effective for synthesizing chiral tetrahydroisoquinolines. mdpi.com The development of novel chiral ligands that can effectively coordinate to the quinoxalinone nitrogen or carbonyl oxygen to direct stereoselective additions to the C3 position is a critical unaddressed area.
| Potential Asymmetric Strategy | Target Chiral Center | Key Challenge | Potential Catalyst/Reagent |
| Asymmetric C-H Functionalization | C3 Position | Achieving high enantioselectivity and regioselectivity. | Chiral transition-metal complexes (e.g., Rh, Ir, Pd) with chiral ligands. |
| Chiral Phase-Transfer Catalysis | C3 Position | Designing a catalyst that effectively shields one face of the molecule. | Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts. |
| Asymmetric Epoxidation/Dihydoxylation | Ethenyl Group | Preventing polymerization or side reactions. | Sharpless asymmetric epoxidation or dihydroxylation reagents. |
| Organocatalytic Michael Addition | C3 Position | Identifying organocatalysts that activate the quinoxalinone core. | Chiral amines, squaramides, or phosphoric acids. |
Exploration of Novel Catalytic Systems for Efficiency and Sustainability
Modern organic synthesis places a strong emphasis on green and sustainable chemistry. nih.gov Future research on this compound must prioritize the development of catalytic systems that are not only efficient but also environmentally benign. While various methods exist for functionalizing the parent quinoxalin-2(1H)-one, many rely on stoichiometric reagents, harsh conditions, or expensive metal catalysts. researchgate.netresearchgate.net
A promising direction is the expanded use of heterogeneous catalysts, which offer significant advantages such as easy separation, recyclability, and reduced waste. nih.gov Catalysts like ion exchange resins (e.g., Amberlyst 15) and graphitic carbon nitride (g-C3N4) have been successfully used for reactions involving the quinoxalin-2(1H)-one core. nih.gov Future work should aim to adapt these and other solid-supported catalysts (e.g., metal-organic frameworks, zeolites, or functionalized polymers) for reactions involving the 7-ethenyl group, such as Heck coupling or metathesis, to build more complex structures sustainably.
Furthermore, photocatalysis represents a powerful tool for green synthesis. organic-chemistry.org Visible-light-induced reactions can often proceed under mild conditions without the need for external oxidants. rsc.org Research into photocatalytic systems, potentially even catalyst-free photoinduced reactions, for the functionalization of both the C3 position and the 7-ethenyl group of the target compound is a largely unexplored and highly promising area. organic-chemistry.orgrsc.org
In-depth Understanding of Structure-Reactivity Relationships Through Advanced Theoretical Models
A deep understanding of a molecule's electronic structure is fundamental to predicting its reactivity and designing rational synthetic pathways. For this compound, advanced theoretical and computational models can provide invaluable insights that are difficult to obtain through experimentation alone. Density Functional Theory (DFT) has proven effective for studying the molecular properties of quinoxalin-2(1H)-one and its derivatives. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): Calculating the energy and distribution of the HOMO and LUMO can predict the molecule's susceptibility to nucleophilic or electrophilic attack and its potential photophysical properties. researchgate.net
Electrostatic Potential Maps: These maps can reveal the electron-rich and electron-deficient regions of the molecule, guiding the regioselectivity of reactions. researchgate.net
Reaction Pathway Modeling: Simulating the transition states and energy barriers for proposed reactions can help optimize conditions and predict the feasibility of novel transformations.
A critical challenge is to correlate these theoretical predictions with experimental results, creating a feedback loop that refines both the computational models and the synthetic strategies. Understanding the structure-activity relationship (SAR) is crucial, as the type and position of substituents can dramatically alter the biological and chemical properties of the quinoxaline (B1680401) nucleus. nih.govmdpi.com
| Theoretical Parameter | Significance for this compound |
| HOMO-LUMO Energy Gap | Predicts electronic transitions, reactivity, and potential as an organic semiconductor. |
| Mulliken Atomic Charges | Indicates sites for electrophilic and nucleophilic attack. |
| Bond Dissociation Energies | Assesses the feasibility of C-H activation at various positions. |
| Global Reactivity Descriptors | Quantifies overall electrophilicity and nucleophilicity. |
Integration into More Complex Polycyclic Systems and Supramolecular Assemblies
The 7-ethenyl group is an ideal anchor point for integrating the quinoxalinone core into larger, more complex molecular architectures. This opens up possibilities in materials science and medicinal chemistry that are not accessible with simpler quinoxalinone derivatives.
One major unaddressed challenge is the controlled polymerization of this compound to create novel polymers with potentially interesting electronic or photophysical properties. The quinoxalinone unit could impart desirable characteristics such as thermal stability or charge-transport capabilities to the polymer backbone.
Another exciting direction is the use of the ethenyl group in cycloaddition reactions (e.g., Diels-Alder) or cross-coupling reactions to synthesize complex, fused polycyclic systems. mdpi.com Such structures are of interest in drug discovery and as organic electronic materials. Furthermore, the quinoxalinone scaffold can be incorporated into supramolecular structures like covalent organic frameworks (COFs), which have applications in gas storage and catalysis. nih.gov The 7-ethenyl group provides a reactive site for covalently linking the monomer units into these ordered, porous networks.
Unexplored Applications in Emerging Fields of Chemical Science
While quinoxalin-2(1H)-ones are well-studied for their biological activities, their potential in other emerging fields remains largely untapped, particularly for functionalized derivatives like this compound.
Energy Storage: The nitrogen-rich, aromatic structure of the quinoxalinone core suggests potential use in energy storage materials. As part of a larger conjugated system or a COF, these units could function as redox-active components in organic batteries or supercapacitors. nih.gov
Environmental Remediation: The photophysical properties of quinoxalinones could be harnessed for environmental applications. researchgate.netrsc.org For instance, polymers or materials derived from this compound might act as photocatalysts for the degradation of pollutants in water or as fluorescent chemosensors for the detection of heavy metal ions. researchgate.net
Non-linear Optics (NLO): Molecules with significant charge-transfer character can exhibit NLO properties, which are useful in telecommunications and optical computing. The quinoxalin-2(1H)-one fragment can act as an electron-withdrawing group in push-pull systems, which are known to have promising photophysical properties. mdpi.com The 7-ethenyl group provides a straightforward point for attaching donor groups to create such D-π-A (donor-pi-acceptor) structures, an area that is completely unexplored for this specific compound.
Q & A
Q. What are the standard synthetic methodologies for preparing 7-ethenyl-1H-quinoxalin-2-one, and what reagents/conditions are critical for regioselective functionalization?
- Methodological Answer : The synthesis typically involves alkylation or alkenylation of the quinoxalin-2-one core. For example:
- Photochemical alkylation : A method adapted from GP-5 (General Procedure 5) uses 1-methylquinoxalin-2(1H)-one and alkanes (e.g., cyclohexane) under UV light, yielding derivatives like 3-cyclohexyl-1-methylquinoxalin-2(1H)-one .
- Nucleophilic substitution : Ethyl bromide with KCO in DMF at room temperature facilitates alkylation at the N1 position, as demonstrated in the synthesis of 1-ethyl-3-methylquinoxalin-2(1H)-one .
- Key reagents : Alkyl/alkenyl halides, bases (e.g., KCO), and solvents like DMF or ethanol are critical. Regioselectivity depends on reaction temperature and steric/electronic effects of substituents.
Q. What spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR are used to identify ethenyl protons (δ ~5–7 ppm, coupling constants J = 16–18 Hz for trans-alkenes) and quinoxaline carbons. For example, in (E)-1-methyl-3-(2-phenylethenyl)quinoxalin-2(1H)-one, the ethenyl group shows distinct doublets at δ 8.13 and 7.77 ppm (J = 16.2 Hz) .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., C–H···O) and π-π stacking interactions, as seen in 1-octyl-3-phenylquinoxalin-2(1H)-one .
Q. How is the preliminary biological activity of this compound evaluated in drug discovery workflows?
- Methodological Answer :
- Enzyme inhibition assays : Derivatives are screened against targets like kinases or proteases using fluorometric/colorimetric substrates .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing side products?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd for Heck coupling) or organocatalysts improve alkenylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents reduce byproduct formation .
- Temperature control : Lower temperatures (0–25°C) favor regioselectivity, as seen in the synthesis of 1-allyl-3-phenylquinoxalin-2(1H)-one .
Q. What computational tools are used to predict the binding affinity of this compound derivatives with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., HIV-1 protease) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How do researchers resolve contradictions in biological activity data across different assays for quinoxalin-2-one derivatives?
- Methodological Answer :
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding .
- Metabolic stability testing : Incubate compounds with liver microsomes to rule out false positives from metabolite interference .
- Structural analogs : Compare activities of 7-ethenyl derivatives with 7-fluoro or 7-hydroxyethyl variants to isolate substituent effects .
Q. What strategies are employed to study the structure-activity relationship (SAR) of 7-substituted quinoxalin-2-ones?
- Methodological Answer :
- Positional scanning : Synthesize analogs with substituents at C3, C6, and C7 to map pharmacophore requirements .
- Free-Wilson analysis : Quantitatively correlate substituent properties (e.g., logP, Hammett σ) with bioactivity .
- Crystallographic studies : Resolve ligand-target co-crystal structures (e.g., with kinases) to identify critical hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
